molecular formula C20H20N2O3 B2523079 Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207000-62-1

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2523079
CAS No.: 1207000-62-1
M. Wt: 336.391
InChI Key: AUXWQCMRIWLZLL-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate: is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with the quinoline core.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid group is converted to its methyl ester using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and applications.

    Aminoquinolines: Reduced derivatives with enhanced biological activity.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-ethoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-15-10-8-14(9-11-15)21-17-12-18(20(23)24-3)22-19-13(2)6-5-7-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWQCMRIWLZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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